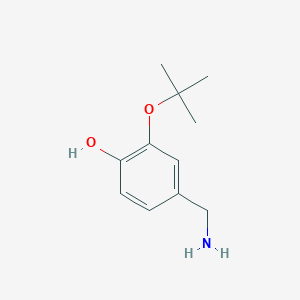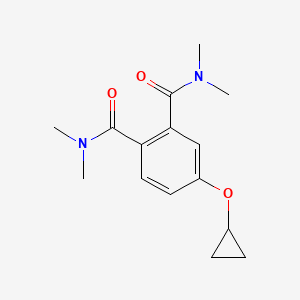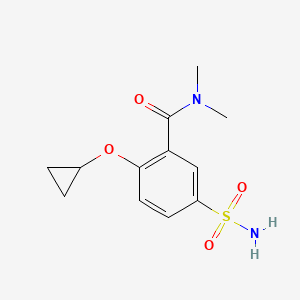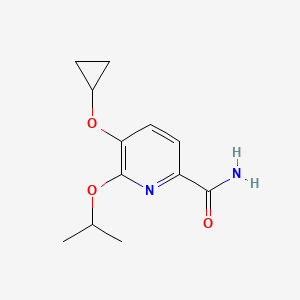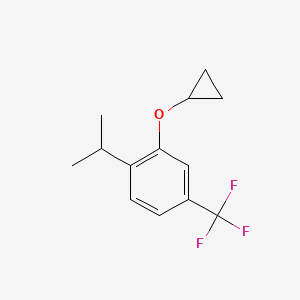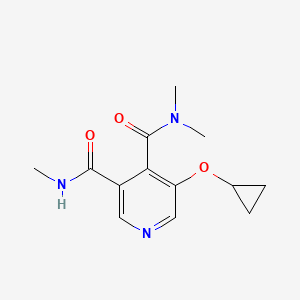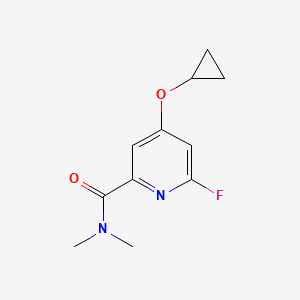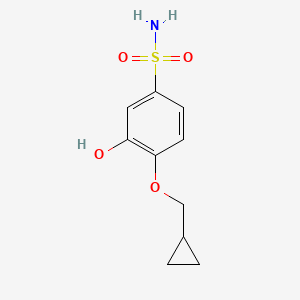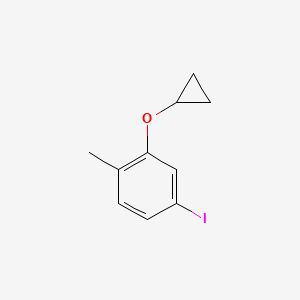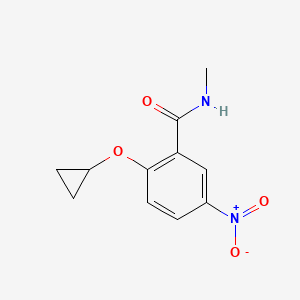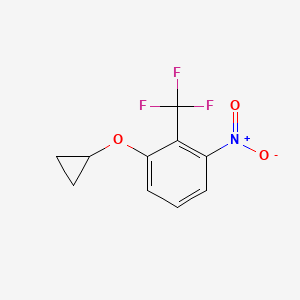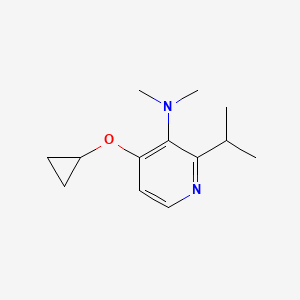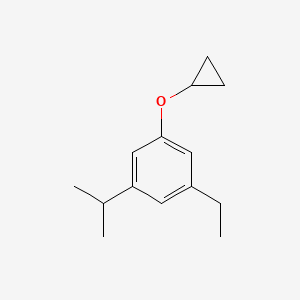
1-Cyclopropoxy-3-ethyl-5-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-3-ethyl-5-isopropylbenzene is an organic compound with the molecular formula C14H20O It is a derivative of benzene, featuring a cyclopropoxy group, an ethyl group, and an isopropyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-ethyl-5-isopropylbenzene typically involves multiple steps, starting from benzene derivatives. One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with the desired functional groups. The ethyl and isopropyl groups can be introduced through Friedel-Crafts alkylation reactions using ethyl and isopropyl halides, respectively, in the presence of a Lewis acid such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-3-ethyl-5-isopropylbenzene can undergo various chemical reactions, including:
Substitution: The benzene ring can undergo further electrophilic aromatic substitution reactions to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Various alkyl halides, Lewis acids (e.g., AlCl3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-3-ethyl-5-isopropylbenzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-3-ethyl-5-isopropylbenzene involves its interaction with molecular targets and pathways within a system. The cyclopropoxy group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules . The ethyl and isopropyl groups can influence the compound’s lipophilicity and its ability to penetrate biological membranes . These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopropoxy-3-methylbenzene
- 1-Cyclopropoxy-3-ethylbenzene
- 1-Cyclopropoxy-3-isopropylbenzene
Comparison: 1-Cyclopropoxy-3-ethyl-5-isopropylbenzene is unique due to the presence of both ethyl and isopropyl groups on the benzene ring, which can significantly influence its chemical and physical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H20O |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-ethyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C14H20O/c1-4-11-7-12(10(2)3)9-14(8-11)15-13-5-6-13/h7-10,13H,4-6H2,1-3H3 |
InChI-Schlüssel |
UIKYGDSDDOGSDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)OC2CC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


